

# HC-030031: A Technical Guide for Research Applications

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## Compound of Interest

Compound Name:	HC-030031
CAS No.:	349085-38-7
Cat. No.:	B1672953

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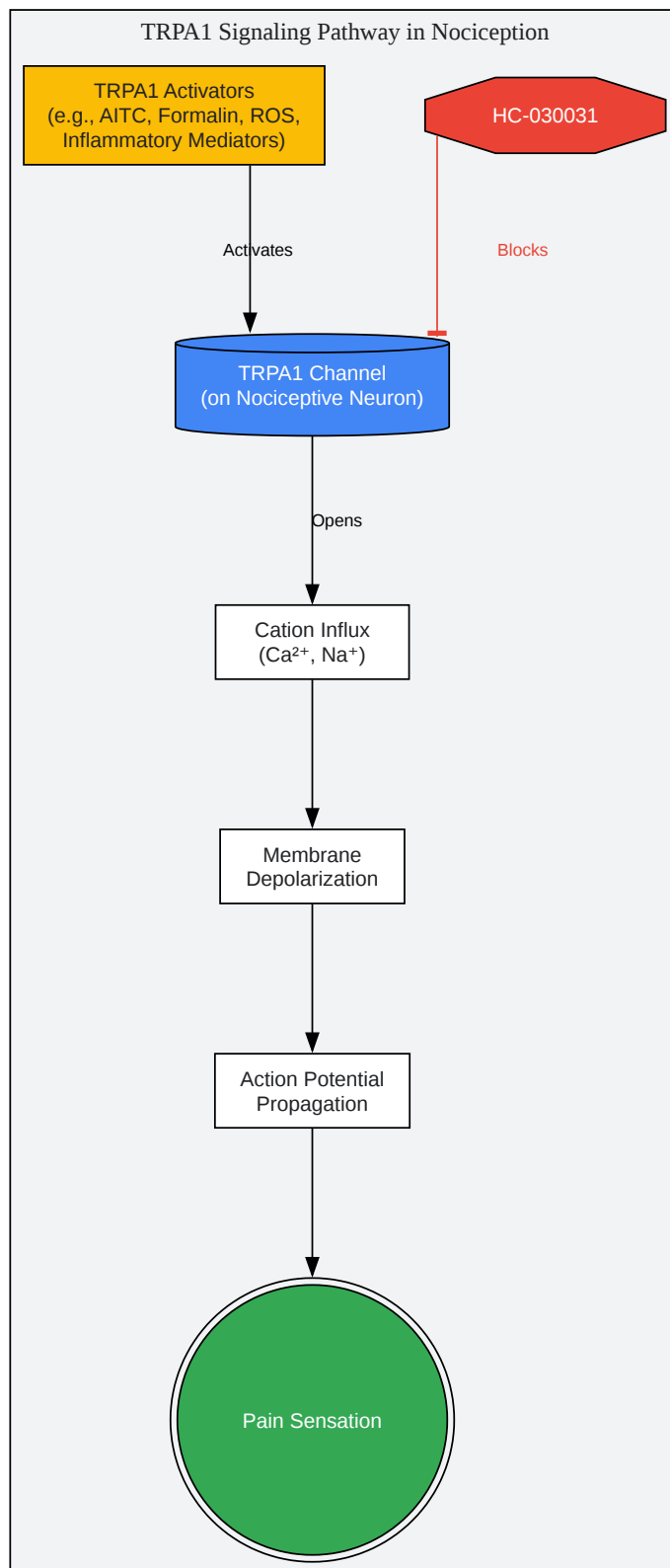
Audience: Researchers, scientists, and drug development professionals.

**HC-030031** is a xanthine derivative widely utilized in biomedical research as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This channel is a non-selective cation channel known for its role as a sensor for pain, cold, and environmental irritants.[4][5] Its involvement in both acute and chronic pain states, particularly inflammatory and neuropathic pain, has positioned TRPA1 as a significant therapeutic target.[5] [6] **HC-030031** serves as an indispensable chemical probe to investigate the physiological and pathophysiological roles of TRPA1.[7]

## Core Mechanism of Action

**HC-030031** functions by directly blocking the TRPA1 ion channel, thereby preventing the influx of cations like calcium and sodium that lead to neuronal depolarization and the propagation of pain signals.[1] It is a reversible antagonist that is effective against a wide range of TRPA1 activators, including allyl isothiocyanate (AITC), formalin, cinnamaldehyde, and N-methylmaleimide.[1][3] The compound does not appear to involve direct binding but rather an indirect action.[5] Studies involving chimeric proteins have identified that a single amino acid

residue, Asparagine 855 (N855) in human TRPA1, is a significant contributor to the inhibitory action of **HC-030031**.<sup>[4]</sup>



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Caption: Simplified TRPA1 signaling pathway and the inhibitory action of **HC-030031**.

## Quantitative Pharmacology

The potency and selectivity of **HC-030031** have been characterized in various in vitro and in vivo models.

## In Vitro Potency & Selectivity

**HC-030031** demonstrates consistent inhibitory activity against TRPA1 activation by different chemical agonists. Its selectivity is a key feature, as it shows minimal to no activity against other related TRP channels at effective concentrations.<sup>[1][3]</sup>

Table 1: In Vitro Potency of **HC-030031**

Target	Activator	Assay	Species	IC <sub>50</sub> Value	Reference
TRPA1	Allyl Isothiocyanate (AITC)	Ca <sup>2+</sup> Influx	Human	6.2 μM	[1][3]
TRPA1	Allyl Isothiocyanate (AITC)	Ca <sup>2+</sup> Influx	Human	7.5 ± 0.2 μM	[6][8]
TRPA1	Formalin	Ca <sup>2+</sup> Influx	Human	5.3 ± 0.2 μM	[3]
TRPA1	Cinnamaldehyde	Ca <sup>2+</sup> Influx	Human	4.9 ± 0.1 μM	[6][8]
TRPA1	N-methyl maleimide	Current Blockade	-	-	[3]

| TRPA1 | - | - | Rat | 7.6 μM |[7] |

Table 2: Selectivity Profile of **HC-030031**

Channel/Receptor	Activity	Concentration Tested	Reference
TRPV1	No blockade	>10 or 20 $\mu$ M	[1][3][7]
TRPV3	No blockade	>10 or 20 $\mu$ M	[1][3][7]
TRPV4	No blockade	>10 or 20 $\mu$ M	[1][3][7]
hERG	No blockade	>10 or 20 $\mu$ M	[1][3]
Nav1.2	No blockade	>10 or 20 $\mu$ M	[1][3]
Sigma Receptors	37% activity	10 $\mu$ M	[7]

| Sodium Channels | 40% activity | 10  $\mu$ M [[7] |

## In Vivo Efficacy

**HC-030031** has proven effective in a variety of preclinical animal models of pain, demonstrating the critical role of TRPA1 in these conditions.

Table 3: Summary of In Vivo Efficacy of **HC-030031**

Pain Model	Species	Administration	Dose	Outcome	Reference
Inflammatory (CFA)	Rat	Oral	100 mg/kg	Reversed mechanical hypersensitivity	[1][3][6]
Neuropathic (Spinal Nerve Ligation)	Rat	Oral	100 mg/kg	Reversed mechanical hypersensitivity	[3][6]
Chemotherapy-Induced (Paclitaxel)	Mouse	-	-	Minimized cold allodynia	[2][7]
Chemotherapy-Induced (Oxaliplatin)	Rat/Mouse	-	-	Reduced mechanical and cold hyperalgesia	[2][7]
Acute Chemical (AITC)	Rat	Oral	100 mg/kg	Reduced nocifensive behaviors	[3][6]
Inflammatory (Carrageenan)	Rat	Intraplantar	-	Prevented/reversed mechanical hypersensitivity	[9]

| Arthritis (CFA-induced) | Mouse | Intraperitoneal, Intraplantar, Intrathecal | - | Reduced mechanical hypersensitivity [[9] |

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for using **HC-030031**.

## Protocol 1: In Vitro Calcium Influx Assay

This protocol is used to determine the  $IC_{50}$  of **HC-030031** against TRPA1 channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of **HC-030031** on agonist-induced calcium influx in HEK-293 cells stably expressing human TRPA1.[3]

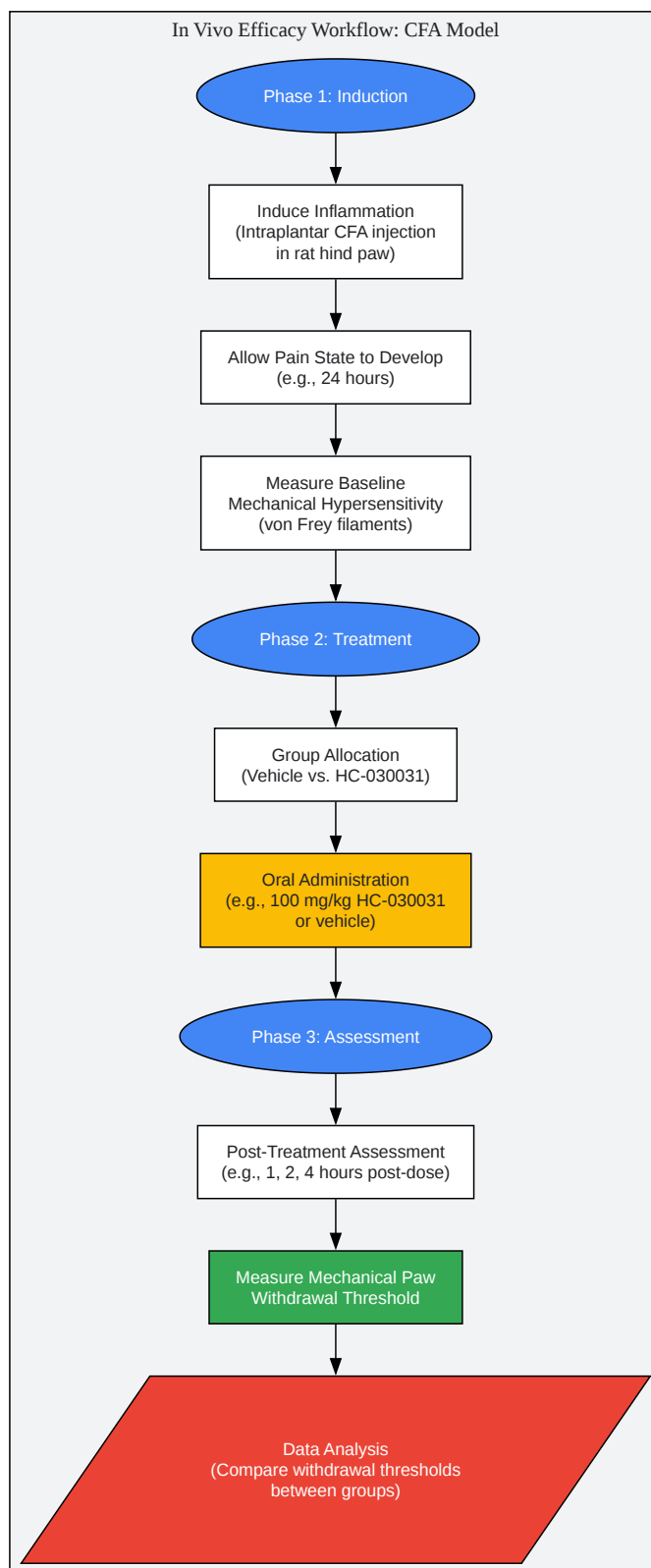
Methodology:

- Cell Culture: Culture HEK-293 cells stably expressing human TRPA1 in appropriate media and conditions until they reach 80-90% confluency.
- Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
- Dye Loading: Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of **HC-030031** in the assay buffer. Also, prepare a stock solution of a TRPA1 agonist (e.g., AITC at a concentration that elicits ~80% of the maximal response,  $EC_{80}$ ).
- Assay Procedure:
  - Wash the cells to remove excess dye.
  - Add the different concentrations of **HC-030031** (or vehicle control) to the wells and incubate for 15-20 minutes.
  - Place the plate in a fluorescence imaging plate reader (FLIPR).
  - Establish a baseline fluorescence reading for approximately 10-20 seconds.
  - Add the TRPA1 agonist (AITC) to all wells simultaneously using the FLIPR's integrated liquid handler.

- Record the change in fluorescence intensity over time (typically 2-3 minutes).
- Data Analysis:
  - Calculate the peak fluorescence response for each well.
  - Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  - Plot the normalized response against the logarithm of the **HC-030031** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: In Vivo Inflammatory Pain Model

This protocol describes a typical workflow for assessing the efficacy of orally administered **HC-030031** in a rodent model of inflammatory pain.



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## References

- [1. selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- [2. taylorandfrancis.com](https://www.taylorandfrancis.com) [taylorandfrancis.com]
- [3. medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- [4. Structural basis of TRPA1 inhibition by HC-030031 utilizing species-specific differences - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [5. TRPA1 - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [6. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [7. TRPA1 as a drug target—promise and challenges - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [8. apexbt.com](https://www.apexbt.com) [apexbt.com]
- [9. Transient receptor potential ankyrin 1 \(TRPA1\) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC](#) [pmc.ncbi.nlm.nih.gov]
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